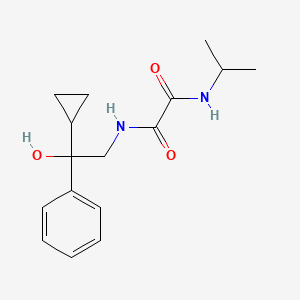
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, commonly referred to as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Alpha-adrenergic Agents and Methoxamine Analogues
A study on phenylethylamines related to methoxamine, including compounds similar to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, found that for optimal alpha 1-adrenergic activity, the nitrogen should be exocyclic to a saturated six-membered ring. These findings suggest applications in designing direct alpha 1-receptor agonists, with some compounds showing potent activity in the order of 10^(-7) M (Demarinis, R., Bryan, W., Shah, D., Hieble, J., & Pendleton, R. (1981)).
Synthesis of Dichloro-Phenylalkanones
The synthesis of N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, by deprotonation and reaction with alkyl bromides or iodides, provides an accessible route to 2,2-dichloro-1-phenyl-1-alkanones. This process, potentially involving compounds akin to this compound, underlines its utility in creating complex nitrogen-containing compounds (Kimpe, N., Coppens, W., Welch, J., & Corte, B. (1990)).
Advances in Hydroxylamines Applications
Research into N,O-Disubstituted hydroxylamines highlights their significance as intermediates for synthesizing complex nitrogen-containing compounds. These compounds' ability to undergo stereoselective reduction and additions makes them essential for producing biologically active amines, indicating potential research applications for substances like this compound (Khlestkin, V. & Mazhukin, D. (2003)).
Cyclopolymerization and Drug Delivery Applications
The study on polydiallylamine and its amide bonds formation with drugs like Ibuprofine and ciprofloxacin showcases the potential of using this compound analogues in controlled drug release applications. Such cyclopolymers could improve therapeutic efficacy and minimize side effects (Kadem, K. J. (2015)).
Polymerization Control with Solvent Effects
The manipulation of solvent types to control the polymerization of isoprene, using initiators like BlocBuilder MA, emphasizes the role of this compound structures in polymer chemistry. This research demonstrates how solvent choice can influence the rate of polymerization and molecular weight distribution, offering insights into precision polymer manufacturing (Harrisson, S., Couvreur, P., & Nicolas, J. (2012)).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)18-15(20)14(19)17-10-16(21,13-8-9-13)12-6-4-3-5-7-12/h3-7,11,13,21H,8-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZDTTGTVGRREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
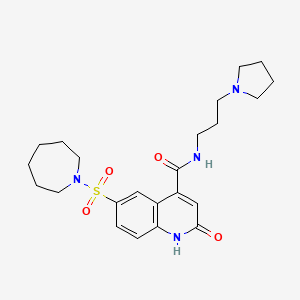

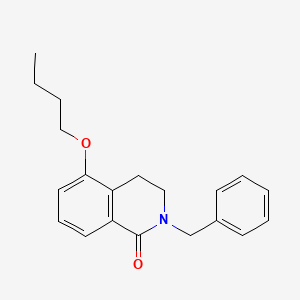
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
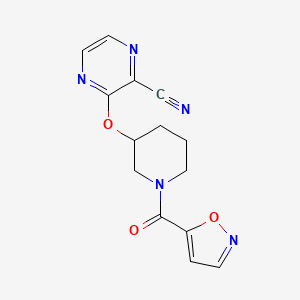
![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)
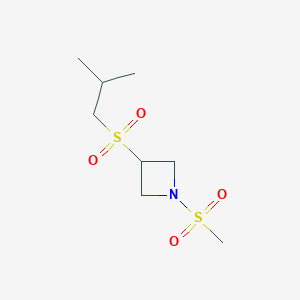
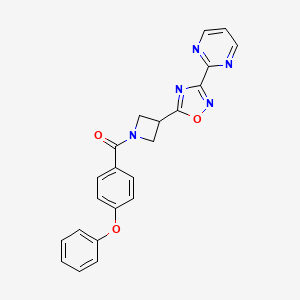

![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
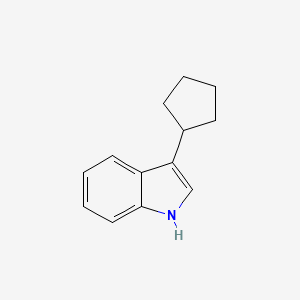
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2713652.png)